3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to phenyl rings, making it a highly substituted pyrazole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic acid or sodium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process includes the preparation of intermediate compounds, followed by cyclization and purification steps. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and recrystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of fluorine, bromine, and chlorine atoms in 3-(4-bromophenyl)-5-(2-chlorophenyl)-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole makes it unique compared to other similar compounds. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H15BrClFN2 |
---|---|
Molecular Weight |
429.7 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-(2-chlorophenyl)-2-(2-fluorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15BrClFN2/c22-15-11-9-14(10-12-15)19-13-21(16-5-1-2-6-17(16)23)26(25-19)20-8-4-3-7-18(20)24/h1-12,21H,13H2 |
InChI Key |
PAGNGXBVGSLHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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